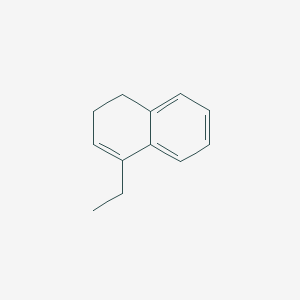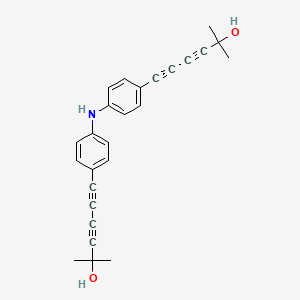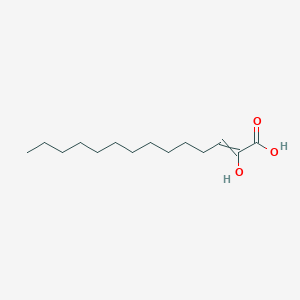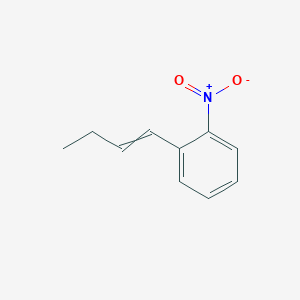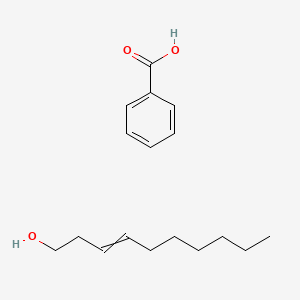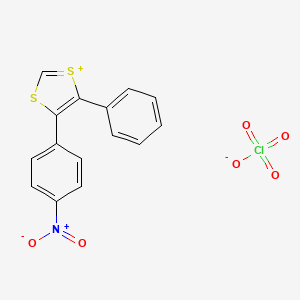
4-(4-Nitrophenyl)-5-phenyl-1,3-dithiol-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Nitrophenyl)-5-phenyl-1,3-dithiol-1-ium perchlorate is a complex organic compound that features a nitrophenyl group, a phenyl group, and a dithiolium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-5-phenyl-1,3-dithiol-1-ium perchlorate typically involves the reaction of 4-nitrobenzaldehyde with phenylacetylene in the presence of a catalyst. The reaction proceeds through a series of steps including cyclization and oxidation to form the final dithiolium ion. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Nitrophenyl)-5-phenyl-1,3-dithiol-1-ium perchlorate undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenyl and nitrophenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Nitrophenyl)-5-phenyl-1,3-dithiol-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism by which 4-(4-Nitrophenyl)-5-phenyl-1,3-dithiol-1-ium perchlorate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The nitrophenyl group can participate in electron transfer reactions, while the dithiolium ion can form stable complexes with metal ions. These interactions can modulate the activity of biological molecules and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenol: A simpler compound with a nitro group and a hydroxyl group on a benzene ring.
Phenylacetylene: Contains a phenyl group and an acetylene group.
Dithiolium Salts: Compounds with similar dithiolium ion structures.
Uniqueness
4-(4-Nitrophenyl)-5-phenyl-1,3-dithiol-1-ium perchlorate is unique due to its combination of a nitrophenyl group, a phenyl group, and a dithiolium ion. This unique structure imparts specific chemical properties and reactivity that are not observed in simpler compounds like 4-nitrophenol or phenylacetylene.
Eigenschaften
CAS-Nummer |
91027-84-8 |
|---|---|
Molekularformel |
C15H10ClNO6S2 |
Molekulargewicht |
399.8 g/mol |
IUPAC-Name |
4-(4-nitrophenyl)-5-phenyl-1,3-dithiol-1-ium;perchlorate |
InChI |
InChI=1S/C15H10NO2S2.ClHO4/c17-16(18)13-8-6-12(7-9-13)15-14(19-10-20-15)11-4-2-1-3-5-11;2-1(3,4)5/h1-10H;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
XPFFXJNPUMSSQD-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(SC=[S+]2)C3=CC=C(C=C3)[N+](=O)[O-].[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


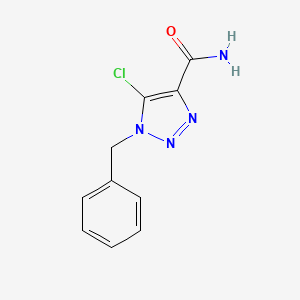
![1-{[6-(Methanesulfinyl)hexyl]oxy}-2-(propan-2-yl)benzene](/img/structure/B14354009.png)
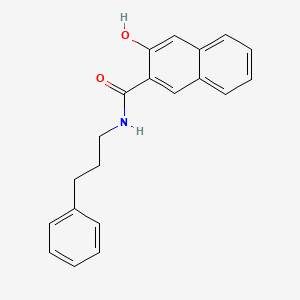
![1,6-Bis[(2-methylprop-1-EN-1-YL)oxy]hexane](/img/structure/B14354025.png)
![4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14354036.png)

![8-Hydroxy-3-methoxy-1,6-dimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14354045.png)
![2-({[1-Methoxy-3-(octyloxy)propan-2-YL]oxy}methyl)oxirane](/img/structure/B14354055.png)
